REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:7]=[C:8]1[C:13]2[CH:14]=[CH:15][CH:16]=[C:17]([NH:18][C:19](=[O:37])[C:20]3[CH:25]=[CH:24][C:23]([O:26][CH2:27][CH2:28][CH2:29][CH2:30][C:31]4[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=4)=[CH:22][CH:21]=3)[C:12]=2[O:11][C:10]([C:38]2[N:39]=[N:40][N:41](O)[N:42]=2)=[CH:9]1>O1CCCC1.[Ti](Cl)(Cl)(Cl)Cl.[Ti]>[CH:34]1[CH:35]=[CH:36][C:31]([CH2:30][CH2:29][CH2:28][CH2:27][O:26][C:23]2[CH:24]=[CH:25][C:20]([C:19]([NH:18][C:17]3[CH:16]=[CH:15][CH:14]=[C:13]4[C:8](=[O:7])[CH:9]=[C:10]([C:38]5[N:42]=[N:41][NH:40][N:39]=5)[O:11][C:12]=34)=[O:37])=[CH:21][CH:22]=2)=[CH:32][CH:33]=1 |f:0.1.2.3.4.5|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
123 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-2-(2-hydroxytetrazol-5-yl)-4H-1-benzopyran
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
O=C1C=C(OC2=C1C=CC=C2NC(C2=CC=C(C=C2)OCCCCC2=CC=CC=C2)=O)C=2N=NN(N2)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.49 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ti]
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 60 minutes at room temperature
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 90 minutes
|
Duration
|
90 min
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC(=CC1)CCCCOC=2C=CC(=CC2)C(=O)NC=3C=CC=C4C3OC(=CC4=O)C5=NNN=N5
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |